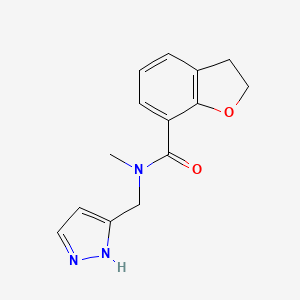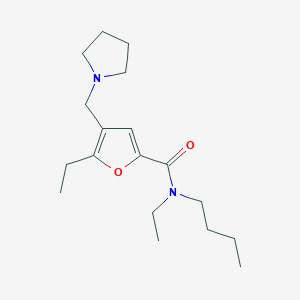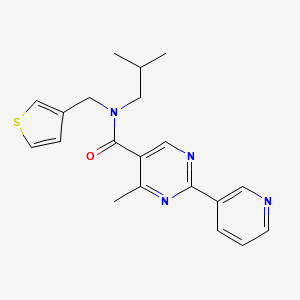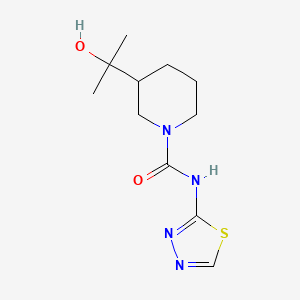
N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide
説明
N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide, also known as MPDC, is a chemical compound with potential applications in scientific research. MPDC is a benzofuran derivative that has been studied for its ability to modulate the activity of certain proteins in the human body.
作用機序
The mechanism of action of N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide involves its ability to bind to the active site of HDACs and sirtuins, thereby modulating their activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Sirtuins are enzymes that remove acetyl groups from non-histone proteins, leading to changes in cellular metabolism and stress response. N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide inhibits HDAC activity by binding to the active site of the enzyme and blocking its function. N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide activates sirtuin activity by binding to a specific allosteric site on the enzyme and inducing a conformational change that enhances its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide are complex and depend on the specific protein targets and cellular contexts. In general, N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide has been shown to induce changes in gene expression, cellular metabolism, and stress response. For example, N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity and activating p53, a tumor suppressor protein. N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes by activating sirtuin activity and enhancing mitochondrial function.
実験室実験の利点と制限
One of the advantages of using N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide in lab experiments is its specificity for HDACs and sirtuins, which allows for targeted modulation of these enzymes. N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for research. However, there are also limitations to using N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide in lab experiments. For example, N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide may have off-target effects on other proteins or cellular processes, which could complicate interpretation of results. Additionally, the optimal concentration and timing of N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide treatment may vary depending on the experimental system and protein targets.
将来の方向性
There are several future directions for research on N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide. One area of interest is the development of more potent and selective analogs of N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide that could be used as therapeutic agents for diseases such as cancer and metabolic disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide on HDACs and sirtuins, which could provide insights into the regulation of gene expression and cellular metabolism. Finally, the application of N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide in animal models of disease could provide valuable information on its efficacy and safety as a potential therapeutic agent.
科学的研究の応用
N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide has been studied for its potential applications in scientific research. One of the main research areas is its ability to modulate the activity of certain proteins, such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are enzymes that play important roles in regulating gene expression and cellular metabolism. N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide has been shown to inhibit HDAC activity and activate sirtuin activity, which could have therapeutic implications for diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
特性
IUPAC Name |
N-methyl-N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17(9-11-5-7-15-16-11)14(18)12-4-2-3-10-6-8-19-13(10)12/h2-5,7H,6,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOOJYGJWKGDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NN1)C(=O)C2=CC=CC3=C2OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4254985.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4254998.png)
![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4255004.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B4255010.png)
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,2-oxazinane](/img/structure/B4255017.png)
![2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4255033.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B4255039.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}propanamide](/img/structure/B4255040.png)

![2-({[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}amino)-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B4255050.png)
![8-(2-propylisonicotinoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4255057.png)